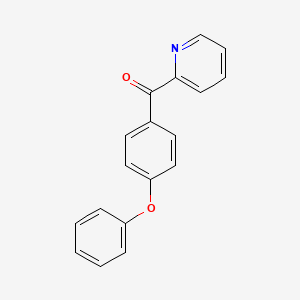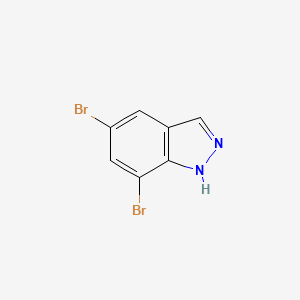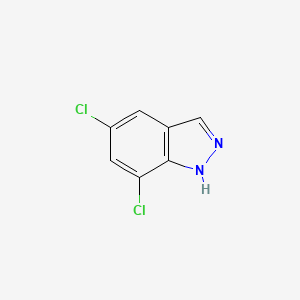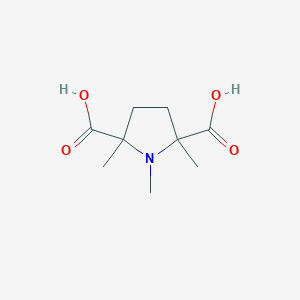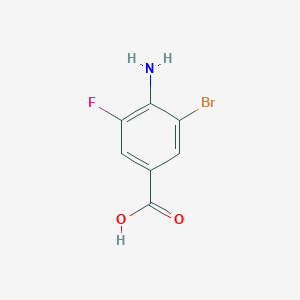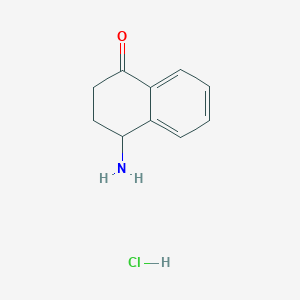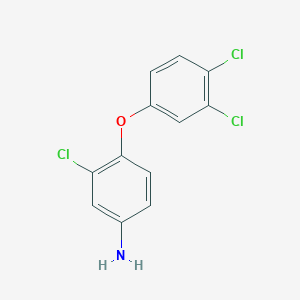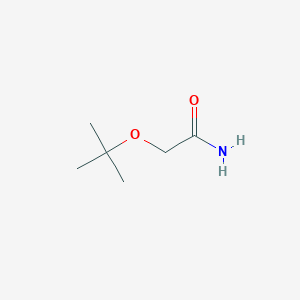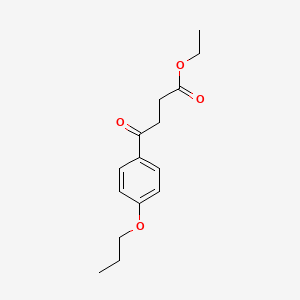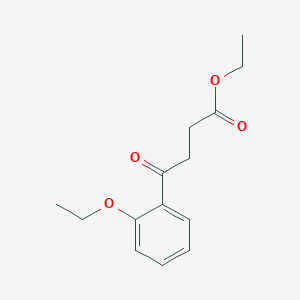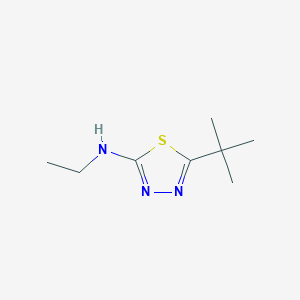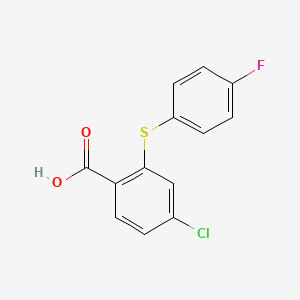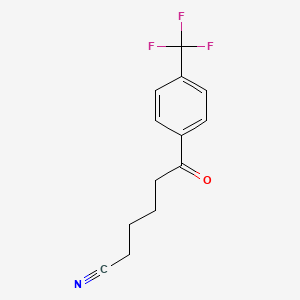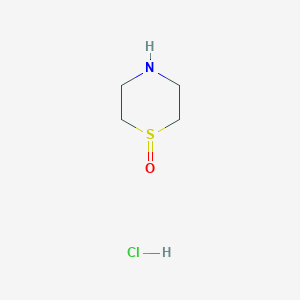
Thiomorpholine-1-oxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiomorpholine-1-oxide hydrochloride is a chemical compound that is derived from thiomorpholine. It is a sulfur-containing heterocycle that can be synthesized and modified for various applications in chemistry and biology.
Synthesis Analysis
The synthesis of chiral nonracemic thiomorpholines has been achieved from limonene or achiral alkenes using alpha-methylbenzylamine to control absolute stereochemistry . Additionally, a new synthesis of thiomorpholine has been reported through the ring closure of β-chloro-β′-aminodiethylene-sulfide with potassium hydroxide . Oxidation of alkyl-substituted thiomorpholines with hydrogen peroxide leads to the formation of thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide . Furthermore, the synthesis of thiomorpholine-N-borane has been described, which involves the displacement of BH3 from tetrahydrofuran-borane .
Molecular Structure Analysis
The molecular structure of thiomorpholine derivatives has been elucidated through various studies. For instance, the crystal structure of a thiomorpholinochlorin complex confirmed its nonplanar, ruffled structure . The ring-opening reactions of thiomorpholine with [Ru3(CO)12] have been studied, revealing the formation of compounds with a μ-η2-SCH2CH2NH2 ligand and a closed triruthenium cluster .
Chemical Reactions Analysis
Thiomorpholines have been used to generate sulfur ylides for asymmetric epoxidation of aldehydes, achieving excellent yields and selectivities . Desulfurization reactions of thiomorpholinochlorins have been explored, leading to the formation of bis-phenyl-linked chlorins and bis-indene-annulated porphyrins . The reactivity of thiomorpholine with sulfonic acid chlorides, isocyanates, diisocyanates, and isothiocyanates has been described, resulting in a variety of derivatives . Additionally, thiomorpholine-N-borane reacts with NaOCl, suggesting susceptibility to attack by hypochlorite ion .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiomorpholine derivatives have been investigated in various studies. For example, the potentiometric properties of a carbon paste electrode modified with reduced graphene oxide for the determination of trihexyphenidyl hydrochloride have been examined . The oxidation of thiomorpholine and its derivatives with hydrogen peroxide has been studied, providing insights into the formation of sulfoxides and sulfones . The hydrolysis and oxidation reactions of thiomorpholine-N-borane have been compared to those of morpholine-borane, revealing differences in reactivity .
Aplicaciones Científicas De Investigación
Summary of the Application
Thiomorpholine-1-oxide hydrochloride has been used in the synthesis of stimuli-responsive polymers . These polymers are designed to respond to specific stimuli such as changes in temperature or pH .
Methods of Application
The monomer ethylthiomorpholine oxide methacrylate (THOXMA) can be polymerized via the RAFT process to obtain well-defined polymers . Copolymers with hydroxyethyl methacrylate (HEMA) were prepared, which allowed the tuning of the LCST behavior of the polymers .
Results or Outcomes
The LCST behavior and pH responsiveness of hydrophilic PTHOXMA were tested by following the evolution of particle size by dynamic light scattering (DLS) . In weak and strong alkaline conditions, cloud points ranged between 40–60 °C, while in acidic medium no LCST was found due to the protonation of the amine of the THOX moieties . Additional cytotoxicity assays confirmed a high biocompatibility of PTHOXMA and haemolysis and aggregation assays proved that the thiomorpholine oxide-derived polymers did not cause aggregation or lysis of red blood cells .
Safety And Hazards
Thiomorpholine-1-oxide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It is advised not to breathe dust or vapor, and to avoid getting it in eyes, on skin, or on clothing . It should be stored in a cool, dry, well-ventilated place and the container should be kept tightly closed .
Direcciones Futuras
Thiomorpholine and its thio analogue thiomorpholine are moieties with multifaceted roles, and have demonstrated myriad physiological activity . This has made researchers keen and propelled them to explore these privileged scaffolds . A scalable route to generate thiomorpholine from low-cost starting materials is highly desirable . Two new methacrylates derived from thiomorpholine were prepared, indicating potential future directions in the synthesis of new compounds .
Propiedades
IUPAC Name |
1,4-thiazinane 1-oxide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.ClH/c6-7-3-1-5-2-4-7;/h5H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAHTBMMJSMMEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine-1-oxide hydrochloride | |
CAS RN |
76176-87-9 |
Source


|
| Record name | Thiomorpholine, 1-oxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76176-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)
